PF-AKT400

Catalog No.
S548344
CAS No.
M.F
C20H22F2N6O
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-AKT400

Product Name

PF-AKT400

IUPAC Name

N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide

Molecular Formula

C20H22F2N6O

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1

InChI Key

MOZRQQTUYAYCQT-FQEVSTJZSA-N

SMILES

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N

Solubility

soluble in DMSO

Synonyms

PF-AKT400; PFAKT400; Lig1; Lig-1; Lig 1; PF AKT400; AKT-0286; AKT 0286; AKT0286; ZINC-111606147; ZINC 111606147; ZINC111606147

Canonical SMILES

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N

Isomeric SMILES

CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N

Description

The exact mass of the compound N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide is 400.18232 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-AKT400 is a potent and selective inhibitor of the Akt protein kinase, which plays a crucial role in various cellular processes, including metabolism, cell proliferation, and survival. This compound is categorized as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase. PF-AKT400 demonstrates a remarkable selectivity profile, exhibiting over 900-fold greater selectivity for Protein Kinase B alpha (PKBα) compared to Protein Kinase A, with an IC50 value of 0.5 nM for PKBα and 450 nM for Protein Kinase A .

Involving PF-AKT400 primarily focus on its interactions with various biological molecules, particularly in inhibiting the phosphorylation activity of Akt. The compound's mechanism of action involves binding to the ATP-binding site of Akt, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition can lead to decreased cell survival and proliferation in cancer cells that rely on Akt signaling for growth .

PF-AKT400 exhibits significant biological activity as an Akt inhibitor. It has been shown to effectively reduce phosphorylated S6 ribosomal protein levels, indicating a decrease in mTOR signaling, which is often upregulated in cancerous tissues. The compound's ability to inhibit Akt activity has been linked to its potential use in cancer therapy, particularly in tumors characterized by aberrant Akt signaling pathways .

The synthesis of PF-AKT400 involves the construction of an elaborated 3-aminopyrrolidine scaffold. This synthetic route allows for the introduction of various functional groups that enhance the compound's potency and selectivity. Detailed synthetic protocols typically include steps such as amination reactions and cyclization processes to achieve the desired chemical structure .

PF-AKT400 is primarily researched for its applications in cancer therapy due to its ability to inhibit Akt signaling pathways that are frequently dysregulated in tumors. Its selective inhibition profile makes it a promising candidate for targeted therapies aimed at cancers with high levels of Akt activation. Additionally, it may have potential applications in other diseases where Akt signaling plays a critical role, such as diabetes and neurodegenerative disorders .

Interaction studies of PF-AKT400 have demonstrated its efficacy in inhibiting various Akt-dependent cellular processes. In vitro assays show that PF-AKT400 effectively reduces cell viability and induces apoptosis in cancer cell lines that exhibit high levels of Akt activation. Furthermore, studies have indicated that PF-AKT400 can modulate downstream signaling pathways associated with cell growth and survival, further supporting its potential therapeutic applications .

Several compounds exhibit similar mechanisms of action as PF-AKT400 but differ in their selectivity profiles and potency. Below is a comparison highlighting the uniqueness of PF-AKT400.

Compound NameSelectivity ProfileIC50 (nM)Notes
PF-04691502Selective for Akt1.2Earlier lead compound with less potency
GSK690693Broad spectrum20Less selective than PF-AKT400
MK-2206Selective for all isoforms of Akt50Less potent than PF-AKT400
AZD5363Broadly selective10Competes with multiple kinases

PF-AKT400 stands out due to its exceptional selectivity for PKBα and its low IC50 values compared to other inhibitors, making it a valuable tool for both research and therapeutic applications targeting the Akt pathway .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

400.18231567 g/mol

Monoisotopic Mass

400.18231567 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-{[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-D]pyrimidin-4-yl)pyrrolidin-3-yl]methyl}-2,4-difluorobenzamide

Dates

Modify: 2023-08-15
1: Freeman-Cook KD, Autry C, Borzillo G, Gordon D, Barbacci-Tobin E, Bernardo V, Briere D, Clark T, Corbett M, Jakubczak J, Kakar S, Knauth E, Lippa B, Luzzio MJ, Mansour M, Martinelli G, Marx M, Nelson K, Pandit J, Rajamohan F, Robinson S, Subramanyam C, Wei L, Wythes M, Morris J. Design of selective, ATP-competitive inhibitors of Akt. J Med Chem. 2010 Jun 24;53(12):4615-22. Erratum in: J Med Chem. 2010 Aug 12;53(15):5895. PubMed PMID: 20481595.

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